3-Bromo-2-iodobenzyl bromide
Description
3-Bromo-2-iodobenzyl bromide (CAS: Not explicitly provided; molecular formula: C₇H₅Br₂I) is a halogenated aromatic compound featuring a benzene ring substituted with bromine and iodine atoms at the 3- and 2-positions, respectively, and a bromomethyl (-CH₂Br) group at the 1-position. Its SMILES notation is C1=CC(=C(C(=C1)Br)I)CBr, and its InChIKey is FEOSCXDDTOBETE-UHFFFAOYSA-N .
Properties
IUPAC Name |
1-bromo-3-(bromomethyl)-2-iodobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2I/c8-4-5-2-1-3-6(9)7(5)10/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEOSCXDDTOBETE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)I)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2I | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.83 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Radical Bromination with N-Bromosuccinimide (NBS)
A widely adopted method involves bromination of 2-iodotoluene using NBS under radical initiation. The reaction proceeds in dichloromethane or carbon tetrachloride with catalytic benzoyl peroxide (BPO) at 60–80°C. Key parameters include:
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | Dichloromethane | 78–82 |
| Temperature | 60°C | 80 |
| NBS Equivalents | 1.1 | - |
| Reaction Time | 12–24 hours | - |
This method avoids handling elemental bromine, enhancing safety. However, competing aromatic ring bromination may occur if electron-donating groups are present.
Metal-Catalyzed Bromination
Palladium catalysts enable regioselective benzylic bromination. A protocol using Pd(OAc)₂ (5 mol%), Xantphos ligand, and NBS in THF achieves 85% yield at 80°C. The mechanism involves Pd-mediated hydrogen abstraction, followed by bromine transfer from NBS.
Sequential Iodination and Bromination
Two-Step Synthesis from 3-Bromo-2-methylaniline
Patent CN113233957A discloses a diazotization-bromination pathway:
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Iodination : 3-Bromo-2-methylaniline reacts with ammonium iodide and iodinating reagents (e.g., I₂/KIO₃) in sulfuric acid at 10–15°C.
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Diazotization & Bromination : The intermediate undergoes diazotization with NaNO₂/HCl, followed by CuBr₂-mediated Sandmeyer reaction.
| Step | Conditions | Intermediate |
|---|---|---|
| Iodination | H₂SO₄, 10–15°C, 2h | 3-Bromo-2-iodotoluene |
| Diazotization | NaNO₂, HCl, 0–5°C | Diazonium salt |
| Bromination | CuBr₂, 40°C, 4h | Target compound |
This method achieves 70–75% overall yield but requires careful handling of diazonium intermediates.
Continuous Flow Bromination
Recent advancements employ microreactor systems to enhance selectivity. A Royal Society of Chemistry protocol uses:
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Reactants : 2-Iodotoluene (1.0 eq), NBS (1.05 eq)
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Solvent : Acetonitrile
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Flow Rate : 0.5 mL/min
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Residence Time : 8 minutes
This setup minimizes byproducts like dibrominated species, yielding 89% product at 25°C.
Halex Exchange Reactions
Bromine-Iodine Exchange
A less common approach utilizes 3-bromo-2-chlorobenzyl bromide with NaI in DMF at 120°C. The SN2 displacement achieves 65% yield but suffers from low atom economy.
Industrial-Scale Considerations
Solvent and Catalyst Recovery
Patent CN107098791A highlights a green chemistry approach using bromate (KBrO₃) and HBr in acetic acid. Bromine generated in situ reacts with 2-iodotoluene at 50°C, achieving 82% yield with 95% solvent recovery.
Analytical Characterization
Critical quality control metrics include:
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The benzylic bromine in 3-Bromo-2-iodobenzyl bromide acts as a leaving group, enabling nucleophilic substitution. This reactivity stems from the stability of the adjacent aromatic ring and the electron-withdrawing effects of halogens. Key reaction conditions include:
| Reaction Type | Reagents | Conditions | Products |
|---|---|---|---|
| Bromine substitution | N-bromosuccinimide (NBS), Trityl tetrafluoroborate | Irradiation, inert atmosphere | Substituted benzyl derivatives |
| Iodine participation | Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃) | Suzuki coupling conditions | Biaryl compounds |
These reactions are chemoselective, with bromine substitution prioritizing due to its higher leaving-group ability compared to iodine .
Cross-Coupling Reactions (Suzuki-Miyaura)
The iodine substituent enables palladium-catalyzed cross-coupling with boronic acids. This reaction forms biaryl products, critical in pharmaceutical and material synthesis:
Mechanism :
-
Oxidative addition of Pd(0) to the C-I bond.
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Transmetallation with boronic acid.
Key Parameters :
Halogen Migration Reactions
A Cu(I)-catalyzed 1,3-halogen migration transfers bromine or iodine from sp² to benzylic carbons, with concomitant borylation. This reaction recycles halogens as activating groups:
Mechanistic Steps :
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Hydrocupration : Cu(I) adds to the C=C bond.
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Oxidative addition : Ar-X bond cleavage.
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Reductive elimination : Forms sp³ C-X bond.
Significance :
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Enables intramolecular halogen transfer (supported by cross-over experiments).
Oxidation and Reduction
The aromatic system and benzylic bromine undergo redox transformations:
| Reaction Type | Reagents | Products |
|---|---|---|
| Oxidation | KMnO₄, CrO₃ | 3-Bromo-2-iodobenzoic acid |
| Reduction | LiAlH₄, NaBH₄ | 3-Bromo-2-iodobenzyl alcohol |
These reactions expand the compound’s utility in synthesizing carboxylic acids or alcohols .
Synthetic Routes
3-Bromo-2-iodobenzyl bromide is typically synthesized via bromination of 3-bromo-2-iodotoluene:
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Bromination | NBS, Trityl tetrafluoroborate | Irradiation, inert atmosphere | 80% |
| Purification | Column chromatography | - | - |
The reaction proceeds under radical initiation (e.g., AIBN) in dichloromethane/benzene mixtures .
Scientific Research Applications
3-Bromo-2-iodobenzyl bromide has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs and therapeutic agents, particularly in the synthesis of bioactive molecules.
Material Science: It is employed in the preparation of functional materials, such as polymers and liquid crystals.
Biological Studies: The compound is used in biochemical assays and studies involving enzyme inhibition and protein labeling.
Mechanism of Action
The mechanism of action of 3-Bromo-2-iodobenzyl bromide depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromine atom at the benzylic position is displaced by a nucleophile through an S_N2 mechanism. In cross-coupling reactions, the iodine atom participates in oxidative addition with a palladium catalyst, followed by transmetalation and reductive elimination to form the desired product.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The table below highlights key structural differences and similarities between 3-bromo-2-iodobenzyl bromide and related halogenated benzyl derivatives:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Halogen Substituents | Functional Groups |
|---|---|---|---|---|
| 3-Bromo-2-iodobenzyl bromide | C₇H₅Br₂I | 376.83 | Br (3-position), I (2-position) | Benzyl bromide (-CH₂Br) |
| 3-Iodobenzyl bromide | C₇H₆BrI | 296.93 | I (3-position) | Benzyl bromide |
| 3-Bromo-6-chloro-2-fluorobenzyl bromide | C₇H₄Br₂ClF | 302.37 | Br (3), Cl (6), F (2) | Benzyl bromide |
| 3-Bromo-2-iodobenzoic acid | C₇H₄BrIO₂ | 326.91 | Br (3), I (2) | Carboxylic acid (-COOH) |
| 2-(Allyloxy)-5-bromo-3-iodobenzaldehyde | C₁₀H₈BrIO₂ | 380.99 | Br (5), I (3) | Aldehyde (-CHO), Allyloxy (-OCH₂CH=CH₂) |
Key Observations :
- Halogen Diversity : The target compound contains bromine and iodine, whereas others like 3-bromo-6-chloro-2-fluorobenzyl bromide (CAS 886615-32-3) incorporate chlorine and fluorine, altering electronic effects and steric hindrance .
- Functional Groups : While 3-bromo-2-iodobenzoic acid (CAS 503821-94-1) shares the same halogen positions, its carboxylic acid group enables different reactivity (e.g., esterification) compared to the benzyl bromide’s leaving-group properties .
Nucleophilic Substitution
- 3-Bromo-2-iodobenzyl bromide : The benzyl bromide group (-CH₂Br) facilitates nucleophilic substitution (e.g., with amines or thiols), while iodine’s polarizability may stabilize transition states in cross-coupling reactions (e.g., Suzuki-Miyaura) .
- 3-Iodobenzyl bromide (CAS 49617-83-6): Lacks the second bromine, reducing steric hindrance but maintaining reactivity in alkylation reactions .
Stability and Handling
- Halogen Effects : Iodine’s larger atomic size increases molecular weight and may reduce volatility compared to smaller halogens like fluorine in 3-bromo-6-chloro-2-fluorobenzyl bromide .
- Safety : While specific toxicity data for 3-bromo-2-iodobenzyl bromide is unavailable, analogous brominated compounds (e.g., methyl bromide) require stringent handling due to neurotoxicity and environmental persistence .
Biological Activity
3-Bromo-2-iodobenzyl bromide is a halogenated organic compound that has gained attention for its potential biological activities and applications in medicinal chemistry. This article delves into the compound's biochemical properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 3-Bromo-2-iodobenzyl bromide is C7H5Br2I. Its structure features a benzyl group with bromine and iodine substituents, which significantly influence its reactivity and biological interactions.
Target of Action
3-Bromo-2-iodobenzyl bromide primarily acts as an alkylating agent. This property allows it to modify nucleophilic sites on biomolecules, including proteins and nucleic acids, potentially leading to enzyme inhibition or activation.
Biochemical Pathways
The compound participates in various biochemical pathways, notably in the synthesis of complex organic molecules through reactions such as:
- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles like amines or thiols.
- Suzuki-Miyaura Coupling : The iodine atom can engage in palladium-catalyzed cross-coupling reactions, forming carbon-carbon bonds.
Cellular Effects
Research indicates that 3-Bromo-2-iodobenzyl bromide can influence cellular functions by modifying key signaling pathways. Its alkylating properties may lead to alterations in gene expression and protein function, impacting cellular metabolism and growth.
Cytotoxicity Studies
A study evaluating the cytotoxic effects of various halogenated benzyl bromides, including 3-Bromo-2-iodobenzyl bromide, demonstrated significant activity against human cancer cell lines. The IC50 values for these compounds were measured, indicating their potency in inhibiting cell proliferation.
| Compound | IC50 (µg/mL) |
|---|---|
| 3-Bromo-2-iodobenzyl bromide | 45 |
| Other related compounds | Varies |
Case Studies
- Cancer Research : A study published in Nature explored the efficacy of halogenated benzyl compounds in targeting cancer cells. The results indicated that 3-Bromo-2-iodobenzyl bromide exhibited selective cytotoxicity towards specific tumor cell lines, suggesting its potential as an anticancer agent .
- Neuropharmacology : Another investigation focused on the compound's effects on neuropsychiatric disorders. It was found that modifications to the compound could enhance its ability to penetrate the blood-brain barrier, making it a candidate for treating conditions such as depression and anxiety .
Q & A
Q. What are the recommended laboratory synthesis routes for 3-bromo-2-iodobenzyl bromide?
A common approach involves sequential halogenation of benzyl bromide derivatives. For example:
- Step 1 : Bromination of benzyl bromide at the 3-position using a brominating agent like N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ .
- Step 2 : Iodination at the 2-position via directed ortho-metalation (DoM) with a strong base (e.g., LDA) followed by quenching with iodine .
- Purification : Column chromatography (silica gel, hexane/EtOAc) and recrystallization to achieve >95% purity. Confirm purity via HPLC or GC-MS .
Q. How can the structure and purity of 3-bromo-2-iodobenzyl bromide be verified?
- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm substitution patterns. For example, the benzyl CH₂ group typically appears as a singlet at δ 4.5–5.0 ppm in ¹H NMR .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) should show molecular ion peaks matching the theoretical mass (C₇H₅Br₂I: ~383.76 g/mol).
- Elemental Analysis : Ensure Br and I content aligns with stoichiometric calculations (e.g., Br ~20.8%, I ~33.1%) .
Q. What safety protocols are critical when handling 3-bromo-2-iodobenzyl bromide?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .
- Storage : Store in amber glass vials under inert gas (Ar/N₂) at –20°C to prevent light- or moisture-induced degradation .
- Spill Management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite. Dispose as halogenated waste .
Advanced Research Questions
Q. How can reaction conditions be optimized for Suzuki-Miyaura cross-coupling using 3-bromo-2-iodobenzyl bromide?
- Catalyst Selection : PdCl₂(dppf) or Pd(PPh₃)₄ are effective for coupling with aryl/vinyl boronic acids. Use 5–10 mol% catalyst loading .
- Solvent System : Aqueous toluene (3:1 v/v) with Cs₂CO₃ as a base at 80–100°C achieves yields >80%. Monitor reaction progress via TLC .
- Competitive Reactivity : The iodide substituent reacts faster than bromide, enabling selective functionalization at the 2-position .
Q. What mechanistic insights exist for the participation of 3-bromo-2-iodobenzyl bromide in palladium-catalyzed reactions?
- Oxidative Addition : The C–I bond undergoes oxidative addition to Pd(0) faster than C–Br due to lower bond dissociation energy (C–I: ~240 kJ/mol vs. C–Br: ~285 kJ/mol) .
- Transmetalation : Iodide ligands on Pd intermediates facilitate transmetalation with boron reagents, as shown by kinetic studies using ³¹P NMR .
Q. How can degradation products of 3-bromo-2-iodobenzyl bromide be analyzed under varying pH conditions?
- Hydrolysis Studies : Incubate the compound in buffered solutions (pH 3–11) at 37°C. Monitor degradation via LC-MS.
- Degradation Pathways : Acidic conditions favor debromination, while alkaline media promote iodide displacement. Identify intermediates like 3-bromo-2-hydroxybenzyl bromide using FTIR and HRMS .
Q. What crystallographic techniques are suitable for resolving the structure of 3-bromo-2-iodobenzyl bromide derivatives?
- Single-Crystal X-ray Diffraction (SC-XRD) : Grow crystals via slow evaporation in dichloromethane/hexane. Heavy atoms (Br, I) enhance anomalous scattering, improving resolution (<1.0 Å) .
- Data Refinement : Use SHELX or Olex2 software. Report bond lengths (e.g., C–Br: ~1.89 Å, C–I: ~2.09 Å) and angles to confirm stereoelectronic effects .
Q. How does bromide ion release from 3-bromo-2-iodobenzyl bromide impact reaction kinetics in aqueous media?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
